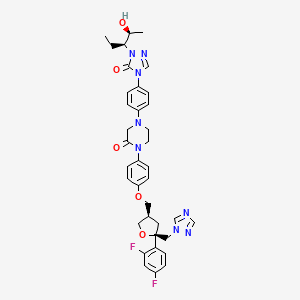
2-Oxo-posaconazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-posaconazole is a derivative of posaconazole, a triazole antifungal agent known for its broad-spectrum activity against various pathogenic fungi. Posaconazole itself is a tetrahydrofuran-based compound derived from itraconazole, and it has been widely used in the treatment and prevention of invasive fungal infections, particularly in immunocompromised patients .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-posaconazole involves several steps, starting from the basic structure of posaconazoleCommon reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as spray drying solid dispersion technology are employed to enhance the solubility and bioavailability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Oxo-posaconazole undergoes various chemical reactions, including:
Oxidation: Introduction of the oxo group.
Reduction: Conversion of oxo groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its antifungal properties .
Applications De Recherche Scientifique
2-Oxo-posaconazole has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying oxidation and reduction reactions.
Biology: Investigated for its antifungal activity against various pathogenic fungi.
Medicine: Used in the development of new antifungal therapies, particularly for immunocompromised patients.
Industry: Employed in the formulation of antifungal drugs with improved bioavailability and stability.
Mécanisme D'action
2-Oxo-posaconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By binding to the heme cofactor of the enzyme, this compound blocks the demethylation process, leading to the accumulation of toxic sterol intermediates and ultimately causing cell death .
Comparaison Avec Des Composés Similaires
Itraconazole: The parent compound from which posaconazole is derived.
Fluconazole: Another triazole antifungal with a similar mechanism of action.
Voriconazole: A triazole antifungal with a broader spectrum of activity.
Uniqueness: 2-Oxo-posaconazole stands out due to its enhanced antifungal activity and improved pharmacokinetic properties compared to its parent compound, posaconazole. Its unique structure allows for better binding to the target enzyme, leading to more effective inhibition of fungal growth .
Propriétés
Formule moléculaire |
C37H40F2N8O5 |
|---|---|
Poids moléculaire |
714.8 g/mol |
Nom IUPAC |
1-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]-4-[4-[1-[(2S,3S)-2-hydroxypentan-3-yl]-5-oxo-1,2,4-triazol-4-yl]phenyl]piperazin-2-one |
InChI |
InChI=1S/C37H40F2N8O5/c1-3-34(25(2)48)47-36(50)46(24-42-47)30-7-5-28(6-8-30)43-14-15-45(35(49)18-43)29-9-11-31(12-10-29)51-19-26-17-37(52-20-26,21-44-23-40-22-41-44)32-13-4-27(38)16-33(32)39/h4-13,16,22-26,34,48H,3,14-15,17-21H2,1-2H3/t25-,26+,34-,37-/m0/s1 |
Clé InChI |
OTUCIEBNYCSGTC-UZGSICAYSA-N |
SMILES isomérique |
CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(C(=O)C3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
SMILES canonique |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(C(=O)C3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


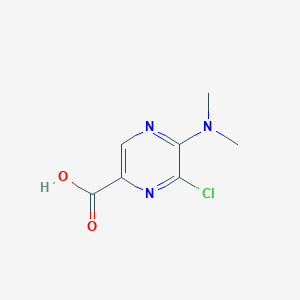

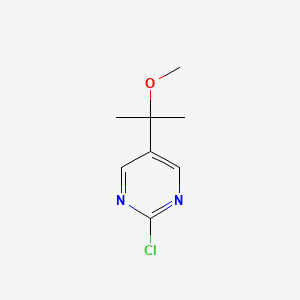
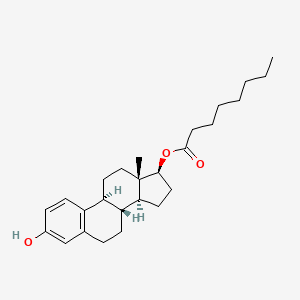
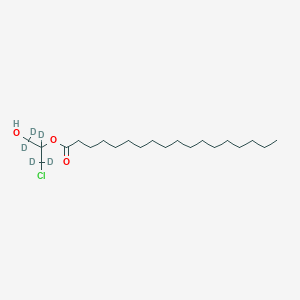

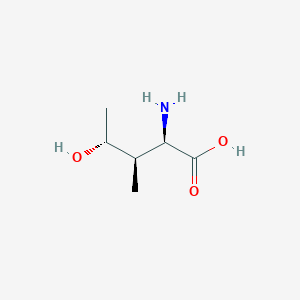

![2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid](/img/structure/B13845606.png)
![1-[2-[[2-[[2-[[2-[[2-[[2-[[4-[3,6-bis(dimethylamino)-3H-xanthen-9-yl]-3-carboxybenzoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13845612.png)

![2-Hydroxy-2-[[3-(phenylmethoxy)phenyl]methylene]HydrazideBenzoicAcid](/img/structure/B13845633.png)
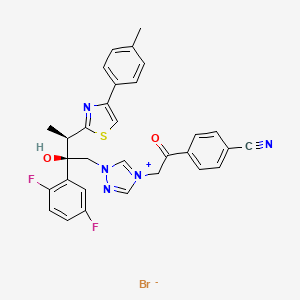
![2-[3-Methyl-5-(tetrazol-1-yl)pyridin-2-yl]acetic acid](/img/structure/B13845645.png)
